2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of this compound are potassium channels KCa3.1, KCa2.2, KCa2.1, and KCa2.3 . These channels play a crucial role in maintaining the membrane potential and regulating the cellular excitability.
Mode of Action
The compound acts as a potassium channel activator . It binds to these channels and enhances their activity. The EC50 values for KCa3.1, KCa2.2, KCa2.1, and KCa2.3 are 260 nM, 1.9 μM, 2.9 μM, and 2.9 μM, respectively .
Biochemical Pathways
The activation of these potassium channels leads to the enhancement of endothelium-derived hyperpolarizing factor (EDHF) responses, which in turn results in the lowering of blood pressure .
Pharmacokinetics
The compound is soluble in DMSO, with a solubility of ≥30mg/mL . It is stable for 1 year as supplied, and solutions in DMSO may be stored at -20°C for up to 2 months . .
Result of Action
The compound has been shown to reduce cell viability in HCT-116 cells and HCT-8 cells, with IC50s of 5.3 μM and 46.9 μM, respectively . It also triggers apoptosis in HCT-116 cells at 5 μM, and the effect is smaller in HCT-8 cells at 45 μM . Furthermore, it increases the percentage of cells in the G0/G1 phase in HCT-116 and HCT-8 cell lines at 5 μM and 45 μM, respectively .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at 2-8°C . .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide within cells and tissues are complex . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(4-methylphenylsulfonamido)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
The information provided is based on the current understanding and available data .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole core.
Reduction: Reduced forms of the sulfonyl and amide groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent, anti-cancer agent, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in disease pathways.
Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence and electroluminescence.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler derivative with similar biological activities.
Benzoxazole: Another heterocyclic compound with a similar structure but containing an oxygen atom instead of sulfur.
Thiazole: A related compound lacking the fused benzene ring.
Uniqueness
2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its sulfonylamino and benzamide groups contribute to its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-16-10-13-18(14-11-16)33(30,31)28-21-9-5-4-8-20(21)24(29)27-25-26-23-19-7-3-2-6-17(19)12-15-22(23)32-25/h2-15,28H,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPGHYPJCUBTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.